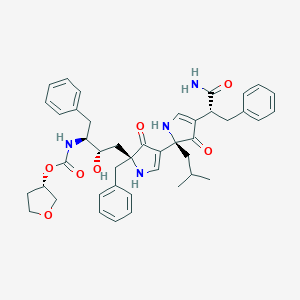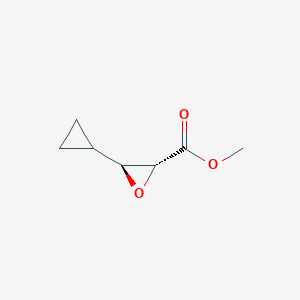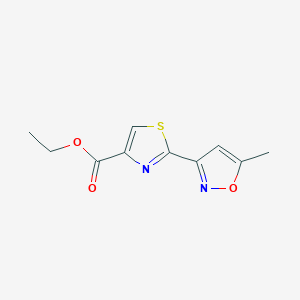
Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate
Descripción general
Descripción
Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate, also known as ethyl oxazolyl thiazole carboxylate, is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure. Ethyl oxazolyl thiazole carboxylate has been the subject of research for its potential use in the development of new drugs, as well as for its biological and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate is not fully understood. However, it is thought to act by inhibiting the growth and proliferation of cancer cells. This is believed to occur through the disruption of cellular processes involved in cell division and DNA replication.
Biochemical and Physiological Effects:
Ethyl oxazolyl thiazole carboxylate has been reported to have several biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. In addition, Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate has been reported to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate in lab experiments include its relatively simple synthesis method, its potential use in the development of new drugs, and its ability to exhibit cytotoxic activity against cancer cells. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects, as well as the need for optimization of synthesis methods for higher yields and purity.
Direcciones Futuras
There are several future directions for research on Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate. One area of research is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of research is the investigation of its potential use as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
Ethyl oxazolyl thiazole carboxylate has been studied for its potential applications in scientific research. One area of research has been in the development of new drugs, specifically in the treatment of cancer. Studies have shown that Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate oxazolyl thiazole carboxylate exhibits cytotoxic activity against cancer cells, making it a promising candidate for further drug development.
Propiedades
Número CAS |
175277-28-8 |
|---|---|
Nombre del producto |
Ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate |
Fórmula molecular |
C10H10N2O3S |
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
ethyl 2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O3S/c1-3-14-10(13)8-5-16-9(11-8)7-4-6(2)15-12-7/h4-5H,3H2,1-2H3 |
Clave InChI |
KEJQOOHKWIDPHE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CSC(=N1)C2=NOC(=C2)C |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C2=NOC(=C2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

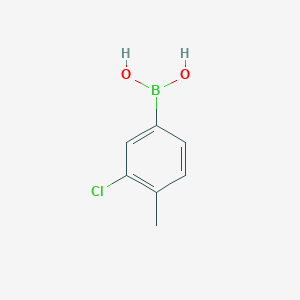
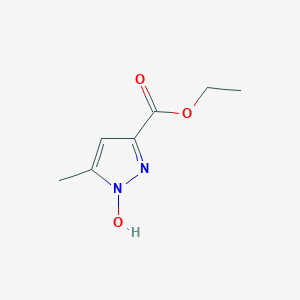
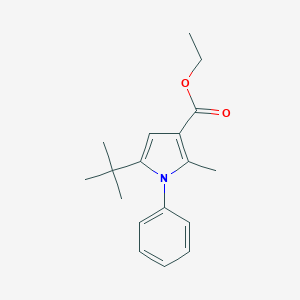
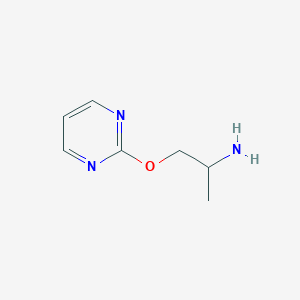
![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)

![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)
![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)

